molecular formula C14H26N2O3 B1324285 (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 156856-50-7

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No. B1324285
M. Wt: 270.37 g/mol
InChI Key: UKFJLHLYPJBMCY-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole Derivatives : Research by Kralj et al. (2011) demonstrated the synthesis of 1'-substituted tert-butyl 2-(5-hydroxy-1H- pyrazol-3-yl)ethylcarbamates and related compounds, showcasing the versatility of similar structures in organic synthesis (Kralj et al., 2011).

  • Preparation of Pyrazine Derivatives : Urban (1995) discussed an efficient synthesis method for trans-7-hydroxymethyl-2-(2-benz[d]isoxazol-3-yl)octahydro-2H-pyrido[1,2-a]-pyrazine, indicating its potential in preparing specific pyrazine derivatives (Urban, 1995).

  • Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides : A study by Doležal et al. (2006) explored the synthesis of amides from substituted pyrazine-2-carboxylic acids, which could be relevant for similar compounds (Doležal et al., 2006).

Chemical Reactivity and Compound Synthesis

  • Reactivity of Pyrazolo[5,1-c][1,2,4]triazines : Research by Ivanov et al. (2017) on the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates shows the reactivity of similar structures, which can be useful in synthesizing related compounds (Ivanov et al., 2017).

  • Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives : Voievudskyi et al. (2016) demonstrated the utility of a related compound, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, in synthesizing novel analogues of natural alkaloids (Voievudskyi et al., 2016).

Conformational Studies

  • NMR Spectral Analysis : A study by Chmielewski et al. (1982) used NMR spectroscopy to analyze the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran derivatives, suggesting a potential application in structural analysis of related compounds (Chmielewski et al., 1982).

properties

IUPAC Name

tert-butyl (7S,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFJLHLYPJBMCY-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.